Methyl 5-(methylsulfonyl)picolinate

Description

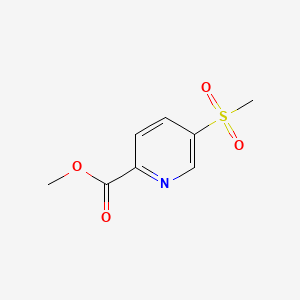

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methylsulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANIRYJPNCZNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700209 | |

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201326-81-9 | |

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(methylsulfonyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-(methylsulfonyl)picolinate is a key building block in contemporary medicinal chemistry. Its sulfonyl group, a potent hydrogen bond acceptor and metabolic stabilizer, combined with the inherent chelating and directing capabilities of the picolinate scaffold, renders it a valuable intermediate in the synthesis of a diverse array of pharmacologically active agents. This guide provides a comprehensive overview of the most prevalent and efficient synthetic routes to this important molecule, delving into the mechanistic underpinnings of the core transformations and offering detailed, actionable protocols. The focus is on providing a robust understanding of the "why" behind the "how," empowering researchers to not only replicate but also adapt and troubleshoot these synthetic sequences.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-(methylsulfonyl)picolinate is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molar Mass | 215.23 g/mol | [1] |

| CAS Number | 4960-82-1 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 135-137 °C |

Synthetic Strategies: A Two-Stage Approach

The most common and reliable synthetic pathway to Methyl 5-(methylsulfonyl)picolinate proceeds through a two-stage process. This strategy hinges on the initial formation of a thioether intermediate, Methyl 5-(methylthio)picolinate, which is subsequently oxidized to the desired sulfone. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual transformations.

Caption: Generalized mechanism for the SNAr reaction.

Detailed Experimental Protocol: Synthesis of Methyl 5-(methylthio)picolinate

This protocol is based on the reaction of Methyl 5-chloropicolinate with sodium methanethiolate.

Materials:

-

Methyl 5-chloropicolinate

-

Sodium methanethiolate (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of Methyl 5-chloropicolinate (1.0 eq) in anhydrous DMF at room temperature, add sodium methanethiolate (1.2 eq) portion-wise.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield Methyl 5-(methylthio)picolinate.

Self-Validation and Trustworthiness:

-

Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

-

Work-up: The aqueous work-up is crucial to remove the DMF solvent and any unreacted sodium methanethiolate.

-

Purification: Column chromatography is essential to obtain the pure thioether, free from any starting material or by-products. The purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Stage 2: Oxidation of the Thioether to the Sulfone

The second stage involves the oxidation of the sulfide group in Methyl 5-(methylthio)picolinate to a sulfonyl group. This transformation is a critical step that significantly alters the electronic and steric properties of the molecule.

Choice of Oxidizing Agent:

A variety of oxidizing agents can be employed for this transformation. The choice depends on factors such as the desired selectivity (sulfoxide vs. sulfone), reaction conditions, and cost. Common oxidizing agents include:

-

m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidizing agent for sulfides. Typically, two equivalents of m-CPBA are required for the complete conversion to the sulfone. [2]* Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidizing agent. It is often used in a biphasic system with a phase-transfer catalyst.

-

Hydrogen peroxide (H₂O₂): A readily available and inexpensive oxidizing agent. It is often used in the presence of a catalyst, such as tungstic acid or a selenium-based catalyst.

Caption: Stepwise oxidation from sulfide to sulfone.

Detailed Experimental Protocol: Synthesis of Methyl 5-(methylsulfonyl)picolinate

This protocol utilizes m-CPBA as the oxidizing agent.

Materials:

-

Methyl 5-(methylthio)picolinate

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 5-(methylthio)picolinate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield pure Methyl 5-(methylsulfonyl)picolinate.

Self-Validation and Trustworthiness:

-

Temperature Control: Maintaining a low temperature during the addition of m-CPBA is crucial to control the exothermicity of the reaction and prevent the formation of by-products.

-

Quenching: The use of both NaHCO₃ and Na₂S₂O₃ is important for a safe and effective work-up. NaHCO₃ neutralizes the m-chlorobenzoic acid formed, and Na₂S₂O₃ reduces any remaining peroxide.

-

Purity Assessment: The purity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Routes

While the two-stage approach described above is the most common, other synthetic strategies can be employed, particularly if the starting materials for the primary route are unavailable or prohibitively expensive.

One such alternative involves the direct introduction of the sulfonyl group. This can be achieved through a radical-mediated sulfonylation reaction, although this approach is often less selective and may require more specialized reagents.

Applications in Drug Development

Methyl 5-(methylsulfonyl)picolinate serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The sulfonyl group can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets. Furthermore, the picolinate moiety can be readily derivatized, for example, by hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with amines to form amides. [3]

Conclusion

The synthesis of Methyl 5-(methylsulfonyl)picolinate is a well-established and reliable process that is crucial for the advancement of various drug discovery programs. The two-stage approach, involving the formation of a thioether intermediate followed by oxidation, offers a high-yielding and scalable route to this important building block. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently and efficiently synthesize this valuable compound for their research endeavors.

References

-

PrepChem.com. Synthesis of methyl 5-(4-acetaminobenzyl)-picolinate. [Link]

-

National Center for Biotechnology Information. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. [Link]

-

ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Kappe, C. O., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

- Google Patents. Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole.

-

Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

- Google Patents. Methods and intermediates for preparing therapeutic compounds.

-

National Center for Biotechnology Information. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

National Center for Biotechnology Information. Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. [Link]

-

ResearchGate. Elimination of a Thiomethyl Substituent from an Anionic 5-Methylenebarbituric Acid Derivative by Oxidation and Substitution. [Link]

-

YouTube. Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

Sources

An In-depth Technical Guide to Methyl 5-(methylsulfonyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a myriad of biologically active compounds. This technical guide is dedicated to a particularly noteworthy building block: Methyl 5-(methylsulfonyl)picolinate. With its unique electronic and structural features, this compound has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of oncology. This document aims to provide an in-depth, field-proven perspective on the synthesis, properties, and applications of Methyl 5-(methylsulfonyl)picolinate, empowering researchers and drug development professionals to leverage its full potential.

Core Compound Identification and Properties

Methyl 5-(methylsulfonyl)picolinate is a sulfonyl-substituted pyridine derivative, a class of compounds recognized for their utility as versatile intermediates in organic synthesis and drug discovery.[1][2] The presence of the electron-withdrawing methylsulfonyl group and the methyl ester functionality on the pyridine ring imparts distinct chemical reactivity and potential for diverse biological interactions.

Table 1: Physicochemical Properties of Methyl 5-(methylsulfonyl)picolinate

| Property | Value | Source |

| CAS Number | 1201326-81-9 | [3] |

| Molecular Formula | C8H9NO4S | [3] |

| Molecular Weight | 215.23 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |

Strategic Synthesis of Methyl 5-(methylsulfonyl)picolinate

The synthesis of Methyl 5-(methylsulfonyl)picolinate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and scientifically sound approach involves a two-step sequence: the oxidation of a methylthio precursor followed by esterification. This method provides a reliable pathway to the target molecule.

Synthesis of the Precursor: 5-(Methylsulfonyl)picolinic acid

The synthesis of the carboxylic acid precursor, 5-(methylsulfonyl)picolinic acid, is a critical first stage. This is typically achieved through the oxidation of 5-(methylthio)picolinic acid. The choice of oxidant is crucial to ensure the selective and complete conversion of the sulfide to the sulfone without over-oxidation or degradation of the pyridine ring.

Experimental Protocol: Oxidation of 5-(methylthio)picolinic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(methylthio)picolinic acid in a suitable solvent such as acetic acid.

-

Addition of Oxidant: Slowly add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to the solution at room temperature. The reaction is often exothermic, so controlled addition is necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. The crude product is then purified by recrystallization or column chromatography to yield pure 5-(methylsulfonyl)picolinic acid.

Final Step: Esterification to Methyl 5-(methylsulfonyl)picolinate

The final step in the synthesis is the esterification of 5-(methylsulfonyl)picolinic acid to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.[4][5][6][7][8]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 5-(methylsulfonyl)picolinic acid in an excess of methanol in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate). Remove the excess methanol under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford Methyl 5-(methylsulfonyl)picolinate as a pure solid.

Applications in Drug Discovery and Development

Methyl 5-(methylsulfonyl)picolinate is not merely a chemical curiosity; it is a strategically important building block in the synthesis of high-value pharmaceutical compounds. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Key Intermediate in the Synthesis of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[9] The methylsulfonyl picolinate moiety has been incorporated into the structure of several potent and selective PI3K inhibitors.

The rationale for its inclusion is twofold:

-

Structural Scaffold: The pyridine ring provides a rigid and planar core that can be functionalized to achieve specific interactions with the ATP-binding pocket of the PI3K enzyme.

-

Modulation of Physicochemical Properties: The methylsulfonyl group, being a strong hydrogen bond acceptor and electron-withdrawing group, can enhance the solubility, metabolic stability, and pharmacokinetic profile of the final drug candidate.

Sources

- 1. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2751995-46-5|5-Methyl-3-(methylthio)picolinic acid|BLD Pharm [bldpharm.com]

Methyl 5-(methylsulfonyl)picolinate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-(methylsulfonyl)picolinate

Foreword for the Modern Researcher: In contemporary drug discovery and chemical biology, the demand for versatile, functionalized heterocyclic scaffolds has never been greater. Among these, pyridine derivatives bearing sulfonyl groups have emerged as privileged structures. They act not only as bioisosteres and metabolic stabilizers but also as reactive handles for covalent modification of biological targets. This guide focuses on a key exemplar of this class: Methyl 5-(methylsulfonyl)picolinate. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that explains the underlying chemical principles governing this molecule's synthesis, reactivity, and utility. This document is structured to serve as a practical and theoretical resource for researchers at the forefront of medicinal chemistry and drug development.

Core Physicochemical & Structural Properties

Methyl 5-(methylsulfonyl)picolinate is a bifunctional pyridine derivative, incorporating both a methyl sulfone and a methyl ester. These groups are strongly electron-withdrawing, a feature that profoundly influences the molecule's reactivity and potential applications. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-(methylsulfonyl)picolinate | [1] |

| Synonyms | Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate | [2][3] |

| CAS Number | 1201326-81-9 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₄S | [1][5] |

| Molecular Weight | 215.23 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| InChI Key | OANIRYJPNCZNHW-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Strategic Approach

While specific, peer-reviewed synthesis protocols for Methyl 5-(methylsulfonyl)picolinate are not extensively detailed in readily available literature, a robust and logical synthetic route can be designed based on established organosulfur and heterocyclic chemistry. The most strategic approach involves the formation of the C-S bond on a pre-functionalized picolinate ring.

Proposed Two-Step Synthetic Workflow

The proposed synthesis begins with a commercially available starting material, Methyl 5-bromopicolinate, and proceeds via nucleophilic aromatic substitution with sodium methanesulfinate. This method is preferred for its operational simplicity and the high reactivity of the pyridine ring when activated by the ester group.

Caption: Proposed synthetic workflow for Methyl 5-(methylsulfonyl)picolinate.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful synthesis relies on the known reactivity of activated aryl halides with sulfinate salts.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 5-bromopicolinate (1.0 eq).

-

Reagent Addition: Add sodium methanesulfinate (1.2-1.5 eq) and a polar aprotic solvent such as DMSO or DMF (to dissolve the sulfinate salt).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The causality here is that heat is required to overcome the activation energy for disrupting the aromaticity of the pyridine ring during the nucleophilic attack.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. The purpose of the aqueous work-up is to remove the inorganic salts and the high-boiling point solvent (DMSO/DMF).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure Methyl 5-(methylsulfonyl)picolinate.

Spectral Characterization and Structural Elucidation (Predicted)

No publicly available experimental spectra were identified. However, a detailed prediction based on the chemical structure and principles of spectroscopy provides a strong benchmark for researchers synthesizing this compound.

Predicted ¹H and ¹³C NMR Data

The electron-withdrawing nature of the sulfonyl and methyl ester groups will deshield the pyridine protons, shifting them downfield.

| Position / Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Expected Multiplicity |

| H-3 | CH | ~8.4 - 8.6 | ~125 - 128 | Doublet of doublets (dd); deshielded by adjacent ester and influenced by the para-sulfonyl group. |

| H-4 | CH | ~8.8 - 9.0 | ~138 - 141 | Doublet (d); significantly deshielded by the ortho-sulfonyl group. |

| H-6 | CH | ~9.2 - 9.4 | ~150 - 153 | Singlet (or narrow d); most deshielded proton, ortho to both the ring nitrogen and the ester group. |

| C-2 | C | - | ~164 - 166 | Carbonyl carbon of the ester. |

| C-5 | C | - | ~140 - 143 | Carbon bearing the sulfonyl group, significantly deshielded. |

| -OCH₃ (Ester) | CH₃ | ~4.0 - 4.1 | ~53 - 55 | Singlet (s); typical chemical shift for a methyl ester. |

| -SO₂CH₃ | CH₃ | ~3.2 - 3.4 | ~43 - 45 | Singlet (s); typical chemical shift for a methyl sulfone. |

Predictions are based on general principles and comparison with similar structures like methyl picolinate[6] and other substituted pyridines.[7]

Predicted IR and MS Data

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~1720-1740 cm⁻¹: Strong C=O stretch from the methyl ester.

-

~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric SO₂ stretches, respectively.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~1200-1250 cm⁻¹: C-O stretch of the ester.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): Expected at m/z = 215.02 (for the most common isotopes).

-

Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 184. Loss of the entire ester group (-COOCH₃, m/z = 59) to give a fragment at m/z = 156. Loss of the methyl sulfonyl radical (·SO₂CH₃, m/z = 79) is also a possible fragmentation pathway.

-

Chemical Reactivity: The SNAr Mechanism

The primary mode of reactivity for Methyl 5-(methylsulfonyl)picolinate is Nucleophilic Aromatic Substitution (SₙAr) .[8] The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of two strong electron-withdrawing groups (the 5-sulfonyl and the 2-ester). This electronic arrangement makes the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

The Addition-Elimination Mechanism

The SₙAr reaction is a two-step process:

-

Addition of Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the ring (typically C-6 or C-4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8]

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of a leaving group from the attacked carbon. In the case of Methyl 5-(methylsulfonyl)picolinate, a good leaving group would need to be present at a position susceptible to attack (e.g., a halide at C-6). The sulfonyl group itself can, under harsh conditions, act as a leaving group.

Caption: Generalized SₙAr mechanism on an activated sulfonylpyridine ring. (Note: The diagram illustrates the principle. For the title compound, a leaving group at another position, like C-6, would be required for this reaction.)

Applications in Drug Discovery and Medicinal Chemistry

Methyl 5-(methylsulfonyl)picolinate is not typically an end-product therapeutic agent itself. Instead, its value lies in its role as a versatile building block or intermediate in the synthesis of more complex, biologically active molecules.

-

Scaffold for PI3K Inhibitors: The methylsulfonyl pyridine motif is found in highly potent and selective inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial targets in cancer therapy. For example, complex molecules incorporating this core structure have been identified as orally bioavailable PI3K alpha inhibitors for treating solid tumors.[9] Methyl 5-(methylsulfonyl)picolinate serves as a key synthon for introducing this pharmacologically important fragment.

-

Covalent Modifiers: While the methyl sulfone is not as reactive as a sulfonyl fluoride, the activated pyridine ring system is a precursor to structures that can act as covalent modifiers. By installing a suitable leaving group, the scaffold becomes a tunable electrophile for reacting with nucleophilic residues (like cysteine) in proteins, enabling the development of targeted covalent inhibitors.[10]

-

Metabolic Stability: The sulfonyl group is metabolically robust and can be used to block sites of metabolism on a drug molecule, thereby improving its pharmacokinetic profile and prolonging its duration of action.

Conclusion

Methyl 5-(methylsulfonyl)picolinate represents a confluence of key functional groups that impart valuable chemical properties for modern synthetic and medicinal chemistry. Its well-defined electronic characteristics make its reactivity, particularly via the SₙAr mechanism, predictable and exploitable. While detailed characterization data in public literature is sparse, its synthesis is achievable through established methods. For researchers and drug development professionals, this compound should be viewed as a high-potential building block for constructing next-generation therapeutics, particularly in oncology and targeted covalent inhibitor design.

References

- AiFChem. (n.d.). 1063733-25-4 | Methyl 5-(chlorosulfonyl)picolinate.

- Ambeed. (n.d.). 1063733-25-4 | Methyl 5-(chlorosulfonyl)picolinate.

- Back, T. G. (2001). The Chemistry of Sulfones and Sulfoxides. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.

- BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.

- Capot Chemical. (n.d.). 1201326-81-9 | Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate.

- ChemicalBook. (n.d.). Methyl picolinate(2459-07-6) 1H NMR spectrum.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- AAA-Chem. (n.d.). Methyl 5-(methylsulfonyl)picolinate;4960-82-1.

- CymitQuimica. (n.d.). Piridinas.

- ChemicalBook. (n.d.). 1201326-81-9(Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate).

-

European Journal of Medicinal Chemistry. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. 209, 112913.

- Finetech Industry Limited. (n.d.). methyl 5-methylsulfonylpyridine-2-carboxylate | CAS: 1201326-81-9.

- Guidechem. (n.d.). CAS 1201326-81-9 | Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate supply.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Nature Communications. (2022).

- PubChem. (n.d.). Methyl 6-((methylsulfonyl)methyl)picolinate.

- ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Advanced Chemical Intermediates. (n.d.). 5-Chlorosulfonyl-pyridine-2-carboxylic acid methyl ester.

- Angene. (n.d.). Methyl 5-(methylsulfonyl)picolinate | 1201326-81-9.

- Benchchem. (n.d.). Structural Confirmation of Methyl 5-hydroxy-4-methylpicolinate using 2D NMR Techniques: A Comparative Guide.

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

Sources

- 1. methyl 5-methylsulfonylpyridine-2-carboxylate | CAS: 1201326-81-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 1201326-81-9 | Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate - Capot Chemical [capotchem.com]

- 3. 1201326-81-9 CAS Manufactory [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. aaa-chem.com [aaa-chem.com]

- 6. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1063733-25-4 | Methyl 5-(chlorosulfonyl)picolinate - AiFChem [aifchem.com]

- 11. Piridinas | CymitQuimica [cymitquimica.com]

- 12. Piridinas | CymitQuimica [cymitquimica.com]

A Technical Guide to the Structural Elucidation of Methyl 5-(methylsulfonyl)picolinate

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, practical framework for the structural elucidation of Methyl 5-(methylsulfonyl)picolinate, a substituted pyridine derivative of interest in medicinal chemistry.

As a Senior Application Scientist, my experience has underscored the necessity of a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. This document is designed not as a rigid protocol but as a dynamic guide for researchers, scientists, and drug development professionals. It emphasizes the "why" behind the "how," fostering a deeper understanding of the experimental choices and data interpretation that lead to a validated and trustworthy structural assignment. We will explore a logical workflow that integrates Mass Spectrometry, Infrared and Nuclear Magnetic Resonance spectroscopy, and 2D NMR techniques to build an unassailable case for the structure of Methyl 5-(methylsulfonyl)picolinate.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the initial step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this effort.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For Methyl 5-(methylsulfonyl)picolinate, the expected molecular formula is C₈H₉NO₄S.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically suitable for this compound, as the pyridine nitrogen can be readily protonated to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Monoisotopic Mass | 215.0252 g/mol |

| Expected [M+H]⁺ (ESI) | 216.0325 m/z |

Degree of Unsaturation

Once the molecular formula is confirmed, the degree of unsaturation (DoU) can be calculated to provide initial insights into the number of rings and/or multiple bonds present in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₉NO₄S: DoU = 8 + 1 - (9/2) + (1/2) = 5

A DoU of 5 suggests the presence of a substituted aromatic ring (DoU = 4) and one additional double bond, which is accounted for by the carbonyl group of the ester.

Functional Group Identification: The Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[1] For Methyl 5-(methylsulfonyl)picolinate, we anticipate characteristic absorptions for the sulfonyl, ester, and aromatic pyridine moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Predicted Absorptions for Target Molecule (cm⁻¹) | Justification |

| Aromatic C-H Stretch | 3100-3000 | ~3080 | Stretching vibrations of the C-H bonds on the pyridine ring.[1] |

| Aliphatic C-H Stretch | 3000-2850 | ~2950 | Stretching vibrations of the methyl groups (ester and sulfonyl). |

| Carbonyl (Ester) C=O Stretch | 1750-1735 | ~1730 | The electron-withdrawing nature of the pyridine ring can slightly increase the C=O stretching frequency. |

| Aromatic C=C and C=N Stretch | 1600-1450 | ~1590, 1480 | Ring stretching vibrations of the pyridine nucleus. |

| Sulfonyl S=O Stretch (asymmetric) | 1350-1300 | ~1330 | Strong and characteristic absorption for the sulfonyl group. |

| Sulfonyl S=O Stretch (symmetric) | 1160-1120 | ~1150 | Another strong and characteristic absorption for the sulfonyl group. |

| Ester C-O Stretch | 1300-1000 | ~1250, 1100 | Stretching vibrations of the C-O bonds of the methyl ester. |

Building the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.25 | d (J ≈ 2.0 Hz) | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent nitrogen and the ester group. It will appear as a narrow doublet due to coupling with H-4. |

| ~8.50 | dd (J ≈ 8.0, 2.0 Hz) | 1H | H-4 | The proton at the 4-position is coupled to both H-3 and H-6. The electron-withdrawing sulfonyl group at the 5-position will cause a significant downfield shift. |

| ~8.15 | d (J ≈ 8.0 Hz) | 1H | H-3 | The proton at the 3-position is coupled to H-4 and is deshielded by the adjacent ester group. |

| ~4.00 | s | 3H | OCH₃ | The methyl protons of the ester group will appear as a singlet in a typical chemical shift range for methyl esters. |

| ~3.10 | s | 3H | SO₂CH₃ | The methyl protons of the sulfonyl group will appear as a singlet, deshielded by the two oxygen atoms. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165.0 | C=O | Carbonyl carbon of the methyl ester. |

| ~151.0 | C-6 | Aromatic carbon adjacent to nitrogen, significantly deshielded. |

| ~148.5 | C-2 | Quaternary carbon of the pyridine ring attached to the ester group. |

| ~138.0 | C-4 | Aromatic carbon deshielded by the adjacent sulfonyl group. |

| ~135.5 | C-5 | Quaternary carbon of the pyridine ring attached to the sulfonyl group. |

| ~122.0 | C-3 | Aromatic carbon adjacent to the ester-bearing carbon. |

| ~53.0 | OCH₃ | Methyl carbon of the ester group. |

| ~44.5 | SO₂CH₃ | Methyl carbon of the sulfonyl group. |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity of the molecular fragments.

Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Prepare a moderately concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥ 400 MHz).

-

Data Analysis: Analyze the correlation peaks to establish connectivities.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see a correlation between H-3 and H-4, and a weaker correlation between H-4 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.[2][3] It will confirm the assignments of the protonated carbons.

-

H-3 will correlate with C-3.

-

H-4 will correlate with C-4.

-

H-6 will correlate with C-6.

-

The OCH₃ protons will correlate with the OCH₃ carbon.

-

The SO₂CH₃ protons will correlate with the SO₂CH₃ carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is key for identifying the connectivity of quaternary carbons and piecing together the molecular structure.[2][3]

-

H-6 will show correlations to C-2, C-4, and C-5.

-

H-4 will show correlations to C-2, C-5, and C-6.

-

H-3 will show correlations to C-2, C-4, and the C=O carbon.

-

The OCH₃ protons will show a strong correlation to the C=O carbon and a weaker correlation to C-2.

-

The SO₂CH₃ protons will show a correlation to C-5.

-

Final Confirmation and Fragmentation Analysis: Mass Spectrometry

While HRMS provides the molecular formula, Electron Ionization Mass Spectrometry (EI-MS) can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation.

Predicted Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺): A peak at m/z = 215, corresponding to the molecular weight of the compound.

-

Loss of OCH₃: A fragment at m/z = 184, resulting from the loss of the methoxy radical from the ester.

-

Loss of COOCH₃: A fragment at m/z = 156, corresponding to the loss of the carbomethoxy group.

-

Loss of SO₂CH₃: A fragment at m/z = 136, resulting from the cleavage of the C-S bond.

-

Pyridine Ring Fragments: Various fragments corresponding to the cleavage of the substituted pyridine ring.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, starting from the initial molecular formula determination and culminating in the final, validated structure.

Caption: Logical workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of Methyl 5-(methylsulfonyl)picolinate, as outlined in this guide, exemplifies a self-validating system. Each piece of spectroscopic data corroborates the others, building a comprehensive and consistent structural picture. The HRMS provides the elemental composition, which is consistent with the functional groups identified by IR spectroscopy. The 1D and 2D NMR data then allow for the precise placement of these functional groups and the establishment of the complete atomic connectivity. Finally, the fragmentation pattern observed in the mass spectrum provides an independent confirmation of the proposed structure. By following this integrated and logical approach, researchers can have a high degree of confidence in their structural assignments, ensuring the integrity of their subsequent scientific endeavors.

References

-

Christie, W. W., Brechany, E. Y., & Holman, R. T. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Lipids, 26(8), 654-657. [Link]

-

García-de-la-Fuente, I., et al. (2020). Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. Inorganic Chemistry, 59(17), 12486-12497. [Link]

-

Praveen, C., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 1-16. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

-

Govindaraju, V., & Ramalingam, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 149-166. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Cambridge. (n.d.). 13 Carbon NMR. [Link]

-

ResearchGate. (n.d.). Selected (1 H) NMR and (13 C) NMR and HMBC chemical shifts of 4a. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

mzCloud. (2015, April 8). Methyl picolinate. [Link]

-

SpectraBase. (n.d.). Picolinic acid methyl ester. Retrieved January 9, 2026, from [Link]

-

Gauthier, D. A., & Thummel, K. E. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 637-643. [Link]

-

BAPS. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin. [Link]

-

PubChem. (n.d.). 5-Methyl-picolinate. Retrieved January 9, 2026, from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved January 9, 2026, from [Link]

-

Giraud, N., et al. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 26(11), 3163. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Reich, H. J. (2010). C-13 NMR. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from [Link]

-

Abraham, R. J., et al. (1991). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 29(10), 975-983. [Link]

-

NIST. (n.d.). Pentanenitrile, 5-(methylthio)-. Retrieved January 9, 2026, from [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

PubChem. (n.d.). Methyl 5-(chloromethyl)picolinate. Retrieved January 9, 2026, from [Link]

-

Broadhurst, C. L., et al. (1999). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. Journal of Inorganic Biochemistry, 76(2), 101-110. [Link]

-

PubChem. (n.d.). Methyl 5-methylpicolinate. Retrieved January 9, 2026, from [Link]

Sources

The Strategic Synthesis of Methyl 5-(methylsulfonyl)picolinate: A Guide to Starting Materials and Synthetic Routes

For Immediate Release: A Senior Application Scientist's Technical Guide

Foreword

Methyl 5-(methylsulfonyl)picolinate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional structure—comprising a pyridine core, a methyl ester, and a methylsulfonyl group—renders it an invaluable scaffold for constructing complex molecular architectures with diverse biological activities. The strategic placement of the electron-withdrawing sulfonyl group on the electron-deficient picolinate ring system significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This guide provides an in-depth technical analysis of the primary synthetic strategies for obtaining Methyl 5-(methylsulfonyl)picolinate, focusing on the selection of starting materials and the rationale behind the chosen synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their discovery programs.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of Methyl 5-(methylsulfonyl)picolinate can be approached from two principal strategic directions, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. The choice between these routes is often dictated by the specific context of the research program, including cost, available laboratory capabilities, and desired purity profiles.

-

The Oxidation Pathway (Route A): This strategy involves the late-stage installation of the sulfonyl moiety via the oxidation of a methylthio (–SCH₃) precursor. It is a robust and classical approach that leverages the well-established chemistry of sulfur oxidation.

-

The Substitution/Coupling Pathway (Route B): This modern approach constructs the key C(sp²)–S bond directly by displacing a halogen from a pre-functionalized picolinate ring with a sulfinate salt, often facilitated by a metal catalyst.

This guide will dissect both pathways, providing field-proven insights into the causality behind experimental choices and self-validating protocols.

Route A: The Oxidation Pathway

This synthetic route is predicated on a two-step sequence: first, the synthesis of a key intermediate, Methyl 5-(methylthio)picolinate, followed by its oxidation to the target sulfone.

Logical Workflow for Route A

Caption: Workflow for the Oxidation Pathway (Route A).

Part 1: Synthesis of the Thioether Intermediate

The logical and most common starting material for this pathway is Methyl 5-bromopicolinate . This compound is commercially available and serves as a versatile electrophile.[1][2][3] The core of this step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at positions 2, 4, and 6. The presence of the electron-withdrawing methyl ester group further enhances this effect.

Experimental Protocol: Synthesis of Methyl 5-(methylthio)picolinate

-

Setup: To a solution of Methyl 5-bromopicolinate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.2 eq.).

-

Reaction: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) to facilitate the substitution.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the consumption of the starting material is observed.

-

Work-up & Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Methyl 5-(methylthio)picolinate.

Part 2: Oxidation to the Final Sulfone

With the thioether intermediate in hand, the final step is a straightforward oxidation. The choice of oxidant is critical for achieving a high yield of the sulfone without significant formation of the sulfoxide intermediate.

Causality of Experimental Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used oxidant for converting sulfides to sulfones.[4][5] Using a slight excess (typically 2.1-2.5 equivalents) ensures the complete oxidation of both the starting sulfide and the intermediate sulfoxide to the desired sulfone. The reaction is generally clean and proceeds under mild conditions.

Experimental Protocol: Oxidation of Methyl 5-(methylthio)picolinate

-

Setup: Dissolve Methyl 5-(methylthio)picolinate (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool the solution to 0 °C in an ice bath.

-

Reaction: Add m-CPBA (~2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC/LC-MS analysis indicates complete conversion.

-

Work-up & Purification: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford pure Methyl 5-(methylsulfonyl)picolinate.[6]

| Parameter | Step 1: Thioether Formation | Step 2: Oxidation |

| Starting Material | Methyl 5-bromopicolinate | Methyl 5-(methylthio)picolinate |

| Key Reagent | Sodium Thiomethoxide | m-CPBA |

| Solvent | DMF or DMSO | Dichloromethane (DCM) |

| Temperature | 60–80 °C | 0 °C to Room Temp. |

| Typical Yield | 75–90% | >90% |

Route B: The Substitution/Coupling Pathway

This more convergent strategy introduces the fully formed methylsulfonyl group in a single step from a halogenated precursor. This approach can be more efficient by reducing the number of synthetic steps. The reaction can proceed via a classical SNAr mechanism or, more commonly in modern synthesis, via a copper-catalyzed cross-coupling reaction, which allows for milder conditions and broader substrate scope.

Logical Workflow for Route B

Caption: Workflow for the Substitution/Coupling Pathway (Route B).

Starting Material Selection and Mechanistic Considerations

The key starting material for this route is again a Methyl 5-halopicolinate , with bromides and chlorides being the most common.[7] The direct nucleophile is Sodium Methanesulfinate (CH₃SO₂Na).

Mechanistic Insight: While uncatalyzed SNAr is possible due to the electron-deficient nature of the picolinate ring, these reactions often require harsh conditions (high temperatures, polar aprotic solvents).[8][9] The development of copper-catalyzed methods has been a significant advancement. Copper(I) salts, in combination with specific ligands (such as N,N'-dimethylglycine or specialized amide ligands), can facilitate the coupling of (hetero)aryl halides with sulfinate salts under much milder conditions.[10][11] This catalytic cycle is believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by metathesis with the sulfinate salt and reductive elimination to furnish the product and regenerate the catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 5-(methylsulfonyl)picolinate

-

Setup: In a reaction vessel, combine Methyl 5-bromopicolinate (1.0 eq.), sodium methanesulfinate (~1.5-2.0 eq.), Copper(I) iodide (CuI, ~5-10 mol%), and a suitable ligand (e.g., an amide-based ligand, ~10-20 mol%).[12]

-

Reaction: Add a polar solvent such as DMSO or NMP, and heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature typically ranging from 80 °C to 120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: After completion, cool the reaction mixture and dilute it with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic phase is washed extensively with water to remove the solvent and inorganic salts, followed by a brine wash. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

| Parameter | Copper-Catalyzed Cross-Coupling |

| Starting Material | Methyl 5-bromopicolinate |

| Key Reagent | Sodium Methanesulfinate |

| Catalyst System | CuI / Amide or Amino Acid Ligand |

| Solvent | DMSO or NMP |

| Temperature | 80–120 °C |

| Typical Yield | 70–85% |

Conclusion and Outlook

Both the oxidation and substitution/coupling pathways represent viable and robust strategies for the synthesis of Methyl 5-(methylsulfonyl)picolinate.

-

Route A (Oxidation) is a classic, reliable method that relies on well-understood, high-yielding reactions. Its linear nature may involve an additional step, but the individual transformations are often straightforward to perform and optimize.

-

Route B (Substitution/Coupling) offers a more convergent and modern approach. The use of copper catalysis allows for the direct and efficient formation of the target molecule under relatively mild conditions, potentially reducing the overall step count and improving process efficiency.

The selection of the optimal route will depend on project-specific factors, including the cost and availability of starting materials, desired scale of production, and the technical capabilities of the research team. As the demand for complex heterocyclic building blocks continues to grow, the continued refinement of these and other novel synthetic methodologies will remain a critical endeavor in the field of drug discovery.

References

- Ma, D., et al. (2017). A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides. Chinese Journal of Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cjoc.201700477]

- Ma, D., et al. (2017). A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides. ResearchGate. [URL: https://www.researchgate.

- Baldwin, J. J., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c04022]

- Ma, D., et al. (2018). A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions. R Discovery. [URL: https://rdiscover.com/publications/A-Class-of-Amide-Ligands-Enable-Cu-Catalyzed-Coupling-of-Hetero-aryl-Halides-with-Sulfinic-Acid-Salts-under-Mild-Conditions/MjY0NTU1NDU1]

- Baldwin, J. J., et al. (2024). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c04022]

- Der Pharma Chemica. (2015). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/selective-oxidation-of-organosulphides-using-m-cpba-as-oxidant.pdf]

- Reddit r/Chempros. (2022). Chemoselective thioether oxidation. Reddit. [URL: https://www.reddit.

- Tan, J., et al. (2022). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [URL: https://www.researchgate.net/figure/Oxidation-of-thioether-linkage-to-sulfoxide-sulfone-via-H2O2-and-mCPBA-3_fig1_366524198]

- Nazarov, I., et al. (2024). A reagent to access methyl sulfones. Nature Communications. [URL: https://www.

- Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Shanghai Yuanye Bio-Technology Co., Ltd. Methyl 5-Bromopicolinate CAS NO.29682-15-3. Made-in-China.com. [URL: https://yuanyebio.en.made-in-china.

- Santa Cruz Biotechnology. Methyl 5-bromopicolinate. SCBT. [URL: https://www.scbt.

- AHH Chemical Co., Ltd. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards. Guidechem. [URL: https://www.guidechem.com/product_show-pid-714041.html]

- Tokyo Chemical Industry. Methyl 5-Bromopyridine-2-carboxylate. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M2614]

- Smith, A. B., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152865/]

- Smith, A. B., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152865/]

- Merck & Co. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Merck. [URL: https://www.merck.

- Google Patents. (2009). Method for preparing 5-bromo-2-methylpyridine. Google Patents. [URL: https://patents.google.

- Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Aromatic-Substitution-(SNAr)-and-of-Sample-Senge/9b27b401053074811f0c239404285741065113d9]

- BenchChem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. BenchChem. [URL: https://www.benchchem.com/pdf/B2484209_Tech_Guide.pdf]

- Reddy, P. V. G., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. [URL: https://www.

Sources

- 1. Methyl 5-Bromopicolinate, CasNo.29682-15-3 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 5-Bromopyridine-2-carboxylate | 29682-15-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards [whsysbio.net]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides (2017) | Dawei Ma | 20 Citations [scispace.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

Methyl 5-(methylsulfonyl)picolinate precursors and derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of Methyl 5-(methylsulfonyl)picolinate

Abstract

Methyl 5-(methylsulfonyl)picolinate is a key heterocyclic building block in modern medicinal chemistry. Its rigid structure, combined with the electron-withdrawing nature of the methylsulfonyl group and the coordinating properties of the picolinate moiety, makes it a valuable scaffold for developing targeted therapeutics. This guide provides a comprehensive overview of the synthesis of this core, explores the preparation of its precursors, details the synthesis of advanced derivatives, and discusses its application in the development of potent and selective inhibitors for critical disease targets. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the strategic choices made during process development.

Core Synthesis: From Thioether to Sulfone

The most common and efficient pathway to Methyl 5-(methylsulfonyl)picolinate involves the oxidation of its thioether precursor, Methyl 5-(methylthio)picolinate. This strategy is favored due to the ready availability of the starting materials and the high-yielding nature of the oxidation step.

Precursor Synthesis: Securing the Thioether Core

The journey begins with the synthesis of the key intermediate, 5-(methylthio)picolinic acid. A widely adopted method starts from 5-bromopicolinic acid, which undergoes a nucleophilic aromatic substitution reaction with sodium thiomethoxide.

Protocol 1: Synthesis of 5-(methylthio)picolinic acid

-

Step 1: Reaction Setup. To a solution of 5-bromopicolinic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (1.2-1.5 eq).

-

Step 2: Reaction Execution. The reaction mixture is heated, typically to between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. The use of a copper catalyst, such as copper(I) iodide, can facilitate this reaction, allowing for lower temperatures.

-

Step 3: Workup and Isolation. Upon completion, the reaction is cooled to room temperature and acidified with an aqueous acid (e.g., 1N HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and dried under vacuum to yield 5-(methylthio)picolinic acid.

With the acid in hand, the next step is esterification to produce Methyl 5-(methylthio)picolinate. Standard esterification conditions are effective.

Protocol 2: Synthesis of Methyl 5-(methylthio)picolinate

-

Step 1: Reaction Setup. Suspend 5-(methylthio)picolinic acid (1.0 eq) in methanol.

-

Step 2: Catalysis. Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (SOCl₂), dropwise at 0 °C. If using SOCl₂, the reaction will generate HCl gas in situ.

-

Step 3: Reaction Execution. The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Step 4: Workup and Isolation. The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the desired methyl ester.

The Oxidation Step: Key to the Final Product

The oxidation of the electron-rich sulfur atom in Methyl 5-(methylthio)picolinate to the corresponding sulfone is the critical transformation. This is typically achieved using a peroxy acid, with meta-Chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is generally clean and high-yielding.

Protocol 3: Synthesis of Methyl 5-(methylsulfonyl)picolinate

-

Step 1: Reaction Setup. Dissolve Methyl 5-(methylthio)picolinate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Step 2: Reagent Addition. Cool the solution to 0 °C in an ice bath. Add m-CPBA (approximately 2.2 equivalents to ensure complete oxidation to the sulfone) portion-wise, maintaining the internal temperature below 5 °C. The use of a slight excess of the oxidant drives the reaction to completion.

-

Step 3: Reaction Monitoring. The reaction is exothermic and should be monitored carefully. Progress can be tracked by LC-MS, observing the disappearance of the starting material and the transient sulfoxide intermediate.

-

Step 4: Workup and Purification. Upon completion, the reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy excess peroxide. The organic layer is separated, washed with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, washed with brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford Methyl 5-(methylsulfonyl)picolinate as a white solid.

Diagram 1: Synthetic Workflow

Caption: Key synthetic pathway to the target compound.

Derivatives and Strategic Applications

Methyl 5-(methylsulfonyl)picolinate is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate for creating more complex molecules. Its functional handles—the ester and the sulfonyl group—provide orthogonal points for modification.

Amide Coupling: Building Complexity

The most common derivatization involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with various amines to form a diverse library of amides.

Protocol 4: Hydrolysis to 5-(methylsulfonyl)picolinic acid

-

Step 1: Dissolve Methyl 5-(methylsulfonyl)picolinate in a mixture of THF and water.

-

Step 2: Add an excess of a base, typically lithium hydroxide (LiOH), and stir at room temperature.

-

Step 3: Monitor the reaction by LC-MS. Once complete, acidify the mixture with 1N HCl to precipitate the carboxylic acid.

-

Step 4: Filter the solid, wash with cold water, and dry to obtain 5-(methylsulfonyl)picolinic acid.

This acid is now a substrate for standard amide coupling reactions (e.g., using HATU, HOBt/EDC) with a wide range of primary or secondary amines, leading to molecules with significant structural diversity.

Application in Drug Discovery: Case Studies

This scaffold is a component of several patented series of kinase and nuclear hormone receptor inhibitors.

-

IRAK-4 Inhibitors: 5-(methylsulfonyl)picolinamide derivatives have been investigated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to innate immunity. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and lupus. The sulfonylpicolinamide core acts as a key binding motif, orienting other parts of the molecule within the ATP-binding site of the kinase.

-

RORγt Modulators: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that is the master regulator of Th17 cell differentiation. These cells are pivotal in the pathology of several autoimmune diseases, including psoriasis and multiple sclerosis. Derivatives of Methyl 5-(methylsulfonyl)picolinate have been incorporated into inverse agonists of RORγt. In these molecules, the picolinate core often serves as a central scaffold to which other fragments are attached to achieve high affinity and selectivity for the receptor.

Diagram 2: Derivatization and Application

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(methylsulfonyl)picolinate

Foreword

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. Methyl 5-(methylsulfonyl)picolinate, a substituted pyridine derivative, presents a unique combination of functional groups—a pyridine ring, a methyl ester, and a methyl sulfone—each contributing distinct spectroscopic signatures. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the comprehensive characterization of this molecule. The protocols and interpretations herein are designed to be self-validating, reflecting field-proven insights and best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The structural integrity of Methyl 5-(methylsulfonyl)picolinate hinges on the precise arrangement of its atoms and functional groups. Spectroscopic analysis provides a non-destructive method to verify this arrangement.

-

NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of each hydrogen and carbon atom, providing critical information about the electronic structure and connectivity.

-

IR Spectroscopy: Identifies the key functional groups by detecting their characteristic vibrational frequencies, such as the carbonyl (C=O) of the ester and the sulfonyl (S=O) group.

-

Mass Spectrometry: Determines the molecular weight of the compound and offers insights into its fragmentation patterns, further confirming the molecular structure.

Below is a diagram of the molecule with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of Methyl 5-(methylsulfonyl)picolinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing nature of the sulfonyl group, ester group, and the pyridine nitrogen significantly influences the chemical shifts of the ring protons and carbons, pushing them downfield.

¹H NMR Data

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H6 | ~9.2 | Doublet (d) | 1H | Located ortho to the pyridine nitrogen, this proton is highly deshielded. |

| H4 | ~8.6 | Doublet of doublets (dd) | 1H | Positioned between two electron-withdrawing groups (sulfonyl and ester meta-position), leading to a significant downfield shift. |

| H3 | ~8.4 | Doublet (d) | 1H | Deshielded by the adjacent ester group and the ring nitrogen. |

| C8-H₃ (Ester) | ~4.0 | Singlet (s) | 3H | Typical chemical shift for methyl ester protons. |

| C9-H₃ (Sulfone) | ~3.2 | Singlet (s) | 3H | Protons on a methyl group attached to a sulfonyl group. |

Note: Predicted shifts are based on analogous structures and substituent effects. Actual values may vary based on solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum complements the ¹H NMR by providing data for the carbon backbone.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 (C=O) | ~164 | Characteristic shift for an ester carbonyl carbon.[1][2] |

| C2 | ~151 | Carbon adjacent to nitrogen and bearing the ester group. |

| C6 | ~150 | Carbon adjacent to nitrogen. |

| C4 | ~138 | Aromatic carbon deshielded by the sulfonyl group. |

| C5 | ~135 | Aromatic carbon directly attached to the sulfonyl group. |

| C3 | ~122 | Aromatic carbon. |

| C8 (-OCH₃) | ~53 | Methyl carbon of the ester group. |

| C9 (-SO₂CH₃) | ~44 | Methyl carbon of the sulfonyl group. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data accuracy and reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of Methyl 5-(methylsulfonyl)picolinate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4][5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present. The optimal sample height should be around 4-5 cm.[3][6]

-

Standardization: Add a minimal amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3][7][8]

-

Data Acquisition: Record the spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) | Confirms the presence of the pyridine ring.[9] |

| ~1730-1715 | C=O Stretch | Methyl Ester | A strong, sharp absorption band indicative of the ester carbonyl group. |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring | Multiple bands confirming the pyridine ring structure.[9] |

| ~1350-1300 & ~1160-1140 | Asymmetric & Symmetric S=O Stretch | Sulfone | Two strong bands characteristic of the sulfonyl group.[10][11] |

| ~1280-1150 | C-O Stretch | Ester | Strong absorption from the ester C-O bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

The ATR technique is favored for its minimal sample preparation and high-quality results for solid and liquid samples.[12][13]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[14] Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid Methyl 5-(methylsulfonyl)picolinate powder directly onto the ATR crystal.

-